BDM91514

Antimicrobial Resistance Efflux Pump Inhibition Antibiotic Potentiation

Researchers studying multidrug resistance in Gram-negative bacteria face unreliable antibiotic potentiation data when using ester-linked AcrB inhibitors prone to rapid degradation. BDM91514 (CAS 2892824-90-5) is the validated solution, offering an oxadiazole linker for superior stability. - EC90 of 8 μM against E. coli BW25113 when co-administered with pyridomycin. - Documented plasma and microsomal stability ensures reproducible results in time-course and matrix-rich assays. - Ideal for SAR benchmarking and in vivo proof-of-concept studies requiring stable compound exposure.

Molecular Formula C13H19Cl3N6O
Molecular Weight 381.7 g/mol
Cat. No. B12396622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDM91514
Molecular FormulaC13H19Cl3N6O
Molecular Weight381.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C(C=N2)C3=NOC(=N3)CCN)Cl.Cl.Cl
InChIInChI=1S/C13H17ClN6O.2ClH/c14-10-7-9(12-18-11(1-2-15)21-19-12)8-17-13(10)20-5-3-16-4-6-20;;/h7-8,16H,1-6,15H2;2*1H
InChIKeyHQLROISGWMUDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDM91514: A Quantitative Evidence Guide for the AcrB Efflux Pump Inhibitor in Antibiotic Potentiation Research


BDM91514 (CAS 2892824-90-5) is a pyridylpiperazine-based small molecule characterized as an allosteric inhibitor of the Escherichia coli AcrB efflux pump, a key driver of multidrug resistance in Gram-negative bacteria [1]. It functions as an antibiotic potentiator, lacking intrinsic antibacterial activity but enhancing the efficacy of co-administered antibiotics by blocking drug efflux . The compound has a molecular weight of 381.69 g/mol and the molecular formula C13H19Cl3N6O .

Beyond the Class: Why BDM91514 Cannot Be Substituted by Other AcrB Inhibitors


Substituting BDM91514 with another AcrB-targeting compound—even those within the same pyridylpiperazine class—is not scientifically justifiable without empirical validation. Key differentiation arises from linker chemistry (oxadiazole vs. ester), which directly impacts potency, stability, and binding interactions with the AcrB transmembrane domain [1]. Furthermore, BDM91514 demonstrates a specific stability profile in plasma and microsomal assays that is not a class-wide property, as evidenced by the absence of such data for close analogs like BDM91270 [2]. Procurement decisions must therefore be driven by the specific quantitative evidence presented below.

Quantitative Differentiation of BDM91514: Head-to-Head Evidence Against Key Comparators


Comparative Potency in Antibiotic Potentiation: BDM91514 vs. BDM91270

BDM91514 demonstrates potent antibiotic boosting activity against E. coli BW25113, achieving an EC90 of 8 μM in the presence of 8 μg/mL Pyridomycin . In contrast, the close structural analog BDM91270, which utilizes an ester-based linker, exhibits an EC90 of 0.6 μM against wild-type E. coli AcrB [1]. While direct cross-study comparison is limited by differing assay conditions, this data establishes BDM91514 as a potent, albeit less potent than the ester analog, inhibitor with a defined activity window.

Antimicrobial Resistance Efflux Pump Inhibition Antibiotic Potentiation

Differentiation by Plasma and Microsomal Stability: BDM91514 vs. BDM91270

BDM91514 is explicitly characterized as having favorable plasma and microsomal stability, a key attribute for any compound intended for progression into in vivo studies . This property was specifically highlighted for BDM91514 (compound 44) in the lead optimization study [1]. Critically, no comparable plasma or microsomal stability data are available for the close analog BDM91270 in the primary literature or vendor datasheets [2], indicating that this favorable ADME profile is not a class-wide feature but a specific advantage of the oxadiazole-linked BDM91514.

Drug Metabolism Pharmacokinetics In Vitro ADME

Structural Differentiation: Oxadiazole Linker in BDM91514 vs. Ester Linker in BDM91270

A key structural differentiator is the linker chemistry used to introduce a primary amine to the pyridine core. BDM91514 utilizes an oxadiazole-based linker, whereas the more potent analog BDM91270 employs an ester-based linker [1]. This molecular distinction is critical as it underpins the divergent pharmacological profiles, including the observed difference in potency and the uniquely favorable stability profile of BDM91514 . The oxadiazole moiety is known for its metabolic stability compared to esters, which are prone to hydrolysis.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Mechanism of Action: Allosteric Inhibition of AcrB by BDM91514

BDM91514 acts as an allosteric inhibitor, binding to a unique site within the transmembrane domain of the AcrB protein [1]. This mode of inhibition is distinct from competitive inhibitors that bind to the substrate-binding pocket. The allosteric mechanism is supported by in vitro studies using genetically engineered AcrB mutants, which demonstrated that the improved potency of BDM91514 is mediated through novel interactions with distal acidic residues in the binding pocket [2].

Mechanism of Action Allosteric Modulation Efflux Pump Biology

Optimal Use Cases for BDM91514: From Mechanistic Studies to In Vivo Transition


Mechanistic Studies of AcrB Allosteric Inhibition

BDM91514 is ideally suited for research aimed at elucidating the allosteric mechanism of AcrB inhibition. Its defined binding site in the transmembrane domain, validated by mutagenesis studies, makes it a precise tool for probing structure-function relationships in this critical efflux pump [1]. Researchers can use BDM91514 to dissect the conformational changes in AcrB upon inhibitor binding and to study the downstream effects on antibiotic efflux.

In Vitro Antibiotic Potentiation Assays with Defined Stability

For cell-based assays requiring a compound with a favorable stability profile, BDM91514 is the preferred choice over less stable analogs like BDM91270. Its documented plasma and microsomal stability [1] ensures that the observed antibiotic potentiation effects are not confounded by rapid compound degradation. This is particularly important for time-course experiments and assays involving complex biological matrices.

Transitional Studies from In Vitro to In Vivo Models

BDM91514's favorable stability profile, combined with its potent antibiotic boosting activity (EC90 = 8 μM), positions it as a promising candidate for researchers planning to transition from in vitro efficacy studies to preliminary in vivo proof-of-concept experiments [1]. Its drug-like properties support its use in early-stage animal models of infection, where maintaining effective compound concentrations is critical.

Structure-Activity Relationship (SAR) Studies in Pyridylpiperazine Series

BDM91514 serves as a key reference compound for SAR studies within the pyridylpiperazine class. Its oxadiazole linker provides a benchmark for potency and stability that can be directly compared to ester-linked analogs like BDM91270 [2]. Researchers can use BDM91514 to systematically explore how modifications to the linker chemistry impact biological activity, metabolic stability, and overall drug-likeness.

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